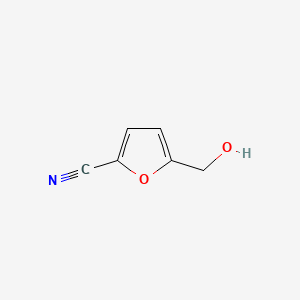

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

概要

説明

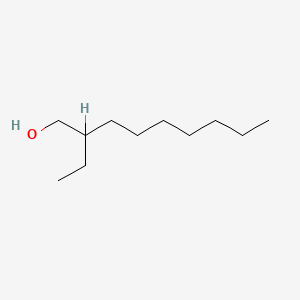

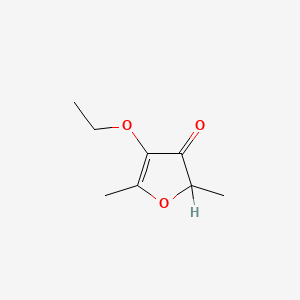

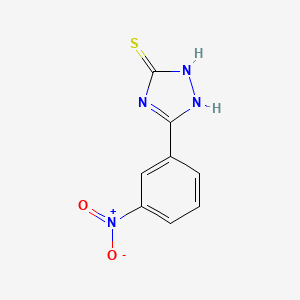

The compound 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of a nitrophenyl group and a thione moiety. The structural motif of 1,2,4-triazoles is known for its versatility in chemical reactions and its presence in compounds with a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties .

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazides with isothiocyanates. For instance, the synthesis of 5-substituted-2H-1,2,4-triazole-3-thiones has been achieved through mechanochemical treatment, which offers a comparison between the grinding method and conventional synthesis techniques . The synthesis of nitrophenyltriazoles can be performed by condensing nitrophenyl thiosemicarbazide with formic acid, followed by oxidation and reduction steps to obtain various derivatives .

Molecular Structure Analysis

The molecular geometry and structural characterization of triazole derivatives can be determined using single-crystal X-ray studies. For example, the crystal structure of a related compound, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, shows that the triazole ring and the nitro group form dihedral angles with the phenyl ring, and the molecules are linked via hydrogen bonds, forming chains in the crystal lattice . The molecular structure is further stabilized by π–π stacking interactions .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclization, oxidation, and reduction. The in vivo metabolism of these compounds in rats has revealed pathways such as reduction, N-acetylation, and N-dealkylation . These metabolic transformations are crucial for understanding the pharmacokinetics and potential therapeutic applications of triazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. They exhibit moderate to good thermal stability, as determined by differential scanning calorimetry . The vibrational frequencies, NMR chemical shift values, and molecular energy profiles can be calculated using density functional theory (DFT) methods, which show good agreement with experimental values . The nonlinear optical properties of these compounds have been predicted to be greater than those of urea, indicating potential applications in materials science . Additionally, the antimicrobial and antioxidant activities of these compounds have been evaluated, with some derivatives showing significant efficacy .

科学的研究の応用

-

Chemistry

- Compounds with a triazole ring, like “5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, are often used in the synthesis of various organic compounds . They can act as building blocks in the construction of more complex molecules.

- The methods of application often involve standard organic synthesis techniques, such as condensation reactions, substitution reactions, and others .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

-

Biology

- Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular activities .

- These compounds are typically tested using standard microbiological techniques, such as disk diffusion assays for antibacterial activity, or broth dilution assays for antitubercular activity .

- The results of these tests can provide valuable information about the potential of these compounds as therapeutic agents .

-

Material Science

- Some triazole derivatives have been used as fluorescence probes in chemosensors, which can be used in various fields like material science .

- The methods of application often involve the incorporation of the triazole derivative into a suitable matrix, followed by exposure to the target analyte .

- The outcomes can include changes in the fluorescence properties of the material, which can be quantified and analyzed .

-

Environmental Science

- While I couldn’t find specific applications of “5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” in environmental science, similar compounds have been used in the study of environmental pollutants .

- The methods of application often involve the use of these compounds as reagents or indicators in analytical techniques .

- The outcomes can provide valuable information about the presence and concentration of certain pollutants in the environment .

-

Pharmaceuticals

- Triazole derivatives have been used in the development of various pharmaceuticals . They can be used as building blocks in the synthesis of drugs with a wide range of biological activities .

- The methods of application often involve standard pharmaceutical synthesis techniques, such as condensation reactions, substitution reactions, and others .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

-

Solar Energy

- Some triazole derivatives have been used as hole-transporting materials (HTMs) in the construction of efficient perovskite solar cells (PSCs) .

- The methods of application often involve the incorporation of the triazole derivative into a suitable matrix, followed by exposure to the target analyte .

- The outcomes can include changes in the fluorescence properties of the material, which can be quantified and analyzed .

-

Peptidomimetics

- Chiral 1,5-disubstituted triazole amino acid monomers have gained increasing interest among peptidic foldamers . They are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .

- The methods of application often involve standard organic synthesis techniques, such as condensation reactions, substitution reactions, and others .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

-

Photothermal Applications

- While I couldn’t find specific applications of “5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” in photothermal applications, similar compounds have been used in various photothermal applications including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .

- The methods of application often involve the use of these compounds as reagents or indicators in analytical techniques .

- The outcomes can provide valuable information about the presence and concentration of certain pollutants in the environment .

Safety And Hazards

This would involve studying the safety and hazards associated with the compound. This could include its toxicity, its flammability, whether it’s a carcinogen or a teratogen, and the precautions that need to be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its chemistry or biology, and new methods for synthesizing it or new reactions it could undergo.

I hope this general approach is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you analyze them. Please provide more details.

特性

IUPAC Name |

5-(3-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-2-5(4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOKKYWOAPKADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389359 | |

| Record name | 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

CAS RN |

6219-47-2 | |

| Record name | 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。